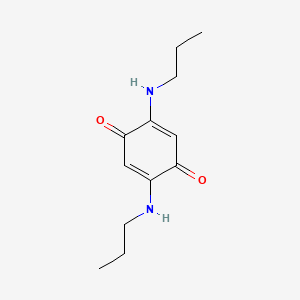
2,5-bis(propylamino)benzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-bis(propylamino)benzo-1,4-quinone” is a type of quinone, which is a class of organic compounds with two carbonyl groups . Quinones are widely distributed in nature and are involved in various biological processes . They are known for their medical relevance and versatility, including antitumor, antiretroviral, or antihypertensive agents .
Synthesis Analysis
The synthesis of this compound involves the reaction between p-benzoquinone and various amines . A series of twelve 2,5-bis(alkylamino)-1,4-benzoquinones were prepared in yields ranging from 9–58% via this reaction .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by IR, 1H- and 13C-NMR and MS analyses . The vinylic H-atoms in these quinones were characterized in the NMR spectrum by signals observed at 5.3–5.4 ppm, while resonance signals for the C=O groups were observed at 176-180 ppm .Chemical Reactions Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The position of the 1,4-benzoquinone-1,4,-benzenedione equilibrium is proportional to the square of the hydrogen-ion concentration .Physical And Chemical Properties Analysis
Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,5-bis(propylamino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-5-13-9-7-12(16)10(8-11(9)15)14-6-4-2/h7-8,13-14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEXJIBCQQLTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)C(=CC1=O)NCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)

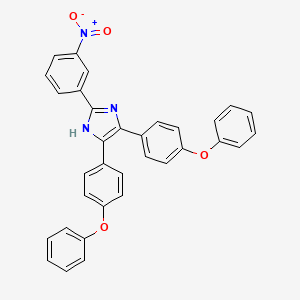

![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)
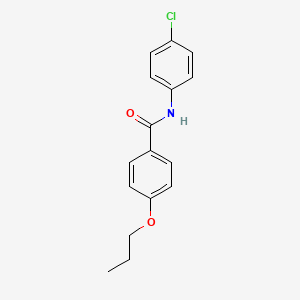
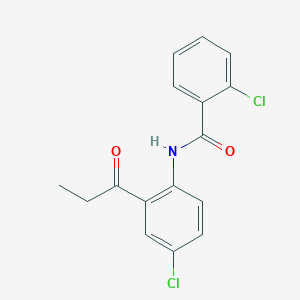
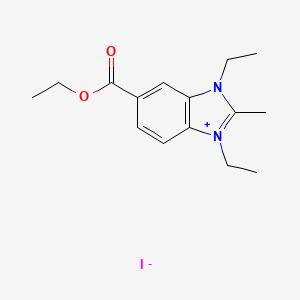
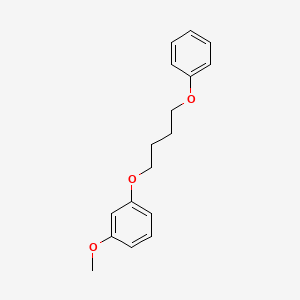
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)